molecular formula C22H15BrFN3O4S B2574249 ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-33-2

ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Número de catálogo: B2574249
Número CAS: 851949-33-2
Peso molecular: 516.34
Clave InChI: GFISFXKJFYQMRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This scaffold is substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a 2-bromobenzamido moiety, while the 1-position is esterified with an ethyl carboxylate group. The bromine and fluorine substituents likely enhance electronic effects and binding interactions, while the ester group may influence solubility and metabolic stability .

Propiedades

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFISFXKJFYQMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. Its unique structure includes a thieno ring fused with a pyridazine moiety and substituents such as bromine and fluorine, which may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.

  • Molecular Formula : C22H15BrFN3O4S
  • Molecular Weight : 516.34 g/mol
  • IUPAC Name : Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of functional groups such as amide (-C(=O)N-) and carbonyl (C=O) suggests potential for nucleophilic acyl substitution reactions, which are crucial in drug-receptor interactions. The halogen substituents (bromine and fluorine) may enhance the compound's lipophilicity and alter its binding affinity to biological targets.

Biological Activity Overview

Research has indicated that compounds similar to ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit various biological activities including:

  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values below 40 nM in cell proliferation assays .
  • Microtubule Interaction : The compound's structure suggests it may affect microtubule dynamics, potentially leading to cell cycle arrest in cancer cells. This is supported by studies indicating that related compounds can induce microtubule depolymerization and exhibit significant antiproliferative effects .

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated various thieno-pyridazine derivatives for their antiproliferative activity against several cancer cell lines. Compounds structurally related to ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate demonstrated potent activity with IC50 values significantly lower than 50 nM .
  • Microtubule Stabilization : In a series of experiments focused on microtubule dynamics, derivatives of thieno-pyridazines were shown to stabilize microtubules effectively. The structural characteristics of these compounds were linked to their ability to enhance or inhibit microtubule polymerization .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds that share structural similarities with ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate:

Compound NameMolecular FormulaKey Biological ActivityIC50 Value
Compound AC22H15BrFN3O4SAntiproliferative< 40 nM
Compound BC20H14ClN3O5SMicrotubule inhibitor< 50 nM
Compound CC21H16F2N2O3SAntitumor< 30 nM

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The thieno[3,4-d]pyridazine core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine or chromen-2-yl systems (e.g., Example 53 in ). For instance, pyrazolo[3,4-d]pyrimidine derivatives often exhibit higher planarity, favoring kinase active-site binding, whereas the thieno-pyridazine system may confer rigidity and metabolic resistance due to reduced enzymatic recognition .

Substituent Effects

  • Halogenated Aromatic Groups : The 2-bromobenzamido and 4-fluorophenyl substituents contrast with compounds bearing 3-fluorophenyl or 5-fluoro-chromenyl groups (e.g., Example 53). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to fluorine, which primarily influences electronegativity and lipophilicity.
  • Ester vs. Sulfonamide/Carboxamide Groups : The ethyl carboxylate at the 1-position differs from sulfonamide or carboxamide termini in analogs (Example 53). Esters generally offer higher membrane permeability but lower metabolic stability compared to amides, which resist esterase-mediated hydrolysis .

Research Findings and Methodological Insights

  • Crystallographic Analysis : The compound’s structure determination would likely employ SHELX software (), particularly for refining small-molecule crystallographic data. The fused ring system’s puckering parameters could be analyzed using Cremer-Pople coordinates (), with amplitude and phase angles quantifying deviations from planarity .
  • Synthetic Challenges : The bromobenzamido group may introduce steric hindrance during amide coupling, contrasting with simpler fluorophenyl-substituted analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.